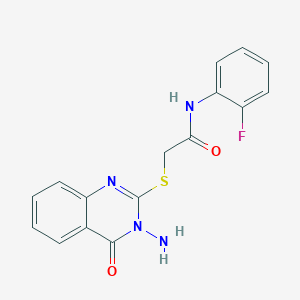![molecular formula C12H15NO3S B299547 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid](/img/structure/B299547.png)
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid, also known as AEBS, is a chemical compound that has been widely used in scientific research for various purposes. It is a thiol-reactive compound that can modify cysteine residues in proteins and peptides, making it a valuable tool for studying protein structure and function.
Mecanismo De Acción
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid reacts with cysteine residues in proteins and peptides through a nucleophilic substitution reaction, forming a covalent bond between the thiol group of cysteine and the carbonyl group of this compound. This reaction can lead to the modification of protein structure and function, as well as the inhibition of enzyme activity.
Biochemical and Physiological Effects:
This compound can have various biochemical and physiological effects depending on the protein or enzyme it modifies. For example, this compound has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. This inhibition can lead to the activation of downstream signaling pathways, resulting in various physiological effects such as cell proliferation and differentiation. This compound has also been shown to inhibit the activity of cysteine proteases, which are involved in various physiological processes such as protein degradation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid in lab experiments is its selectivity for cysteine residues, which allows for the specific modification of these residues without affecting other amino acids. Another advantage is its thiol-reactive nature, which allows for the covalent modification of proteins and peptides. However, one limitation of using this compound is its potential toxicity, as it can react with other thiol-containing molecules in cells and tissues. Careful consideration should be taken when using this compound in lab experiments to minimize potential toxicity.
Direcciones Futuras
There are many future directions for research on 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid, including the development of new synthesis methods, the identification of new protein targets, and the discovery of new compounds that can selectively target cysteine-containing proteins. One area of research that is particularly promising is the development of this compound-based therapeutics for the treatment of various diseases, such as cancer and autoimmune disorders. Another area of research is the use of this compound in combination with other compounds to enhance its selectivity and efficacy. Overall, this compound is a valuable tool for scientific research and has many potential applications in the future.
Métodos De Síntesis
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid can be synthesized by reacting 4-bromobutanoic acid with 2-(N-phenylamino)acetophenone thiosemicarbazone in the presence of a base such as potassium carbonate. The reaction yields a yellow solid, which can be purified by recrystallization from ethanol. The chemical structure of this compound is shown below:
Aplicaciones Científicas De Investigación
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid has been used in various scientific research applications, including protein modification, enzyme inhibition, and drug discovery. It is commonly used to study the structure and function of proteins that contain cysteine residues, as it can selectively modify these residues without affecting other amino acids. This compound has also been used to inhibit the activity of enzymes that contain cysteine residues, such as protein tyrosine phosphatases and cysteine proteases. In addition, this compound has been used in drug discovery to identify compounds that can selectively target cysteine-containing proteins.
Propiedades
Fórmula molecular |
C12H15NO3S |
|---|---|
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
4-(2-anilino-2-oxoethyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C12H15NO3S/c14-11(9-17-8-4-7-12(15)16)13-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H,15,16) |
Clave InChI |
KWFMMVRSEBNGMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CSCCCC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CSCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)
![3-phenyl-2-[4-(1-pyrrolidinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B299470.png)
![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)


![4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B299482.png)


![N-[2-(4-chlorophenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide](/img/structure/B299487.png)
